N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a pyridazinone core and substituted phenyl groups.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-19-7-5-17(6-8-19)20-9-10-22(27)25(24-20)14-21(26)23-18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCMAPQWVVUIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone ring and subsequent functionalization with the desired substituents. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 3,5-dimethylphenylamine, and acetic anhydride. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has shown promising biological activities that warrant further investigation:
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing varying degrees of growth inhibition:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HCT116 | 67.55% |
| MDA-MB-231 | 56.88% |
These results suggest that the compound may target specific pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It is hypothesized to interact with neurotrophic factors and modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies have documented the effects of similar compounds in clinical and preclinical settings:
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of pyridazine derivatives, researchers found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the potential for these compounds to be developed into targeted therapies .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related pyridazine compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models, suggesting a therapeutic angle for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and substituted phenylacetamides. Examples include:
- N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- N-(3,5-dimethylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine
Uniqueness
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of both pyridazinone and phenylacetamide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3S. The compound features a complex structure that includes a pyridazine ring, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of inflammatory responses in various models, suggesting potential anti-inflammatory properties for this compound as well.
- Antitumor Activity : Some studies suggest that derivatives of pyridazine compounds can inhibit tumor growth by affecting cellular pathways involved in cancer proliferation.
The mechanisms through which this compound exerts its effects are not fully elucidated but may include:
- Inhibition of Prostaglandin Synthesis : Like other anti-inflammatory agents, it may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.
- Modulation of Ubiquitin Ligase Activity : The compound may act as a modulator of the cereblon E3 ubiquitin ligase complex, potentially leading to the degradation of oncogenic proteins.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study conducted on similar compounds demonstrated their efficacy in reducing edema and leukocyte accumulation in rat models. The results indicated that these compounds could significantly lower the levels of pro-inflammatory cytokines.
- Antitumor Efficacy : In vitro studies have shown that related pyridazine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds targeting the BRD4 protein have demonstrated promising results in preclinical trials for hematological malignancies.
Comparative Analysis
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core and subsequent coupling with substituted phenylacetamide groups. Key steps include:
- Condensation reactions under reflux using ethanol or acetic acid as solvents (60–80°C, 6–12 hours) .
- Nucleophilic substitution to introduce the 3,5-dimethylphenyl group, requiring anhydrous conditions and catalysts like triethylamine .
- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve ≥95% purity . Critical parameters include precise temperature control, solvent polarity, and stoichiometric ratios to avoid side products.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A combination of techniques ensures structural verification and purity assessment:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 407.1742) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity, with UV detection at λmax ≈ 255 nm .
Q. What functional groups in this compound are reactive, and how do they influence its chemical behavior?
Key reactive moieties include:
- Pyridazinone ring (6-oxo group) : Participates in hydrogen bonding and tautomerization, affecting solubility and biological interactions .
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage .
- Ethoxyphenyl and dimethylphenyl groups : Dictate lipophilicity (logP ≈ 3.2), influencing membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictory yield data (40–75% in similar acetamide syntheses ) suggest optimization strategies:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of intermediates .
- Catalyst selection : Pd(OAc)2/Xantphos systems enhance Buchwald-Hartwig coupling efficiency .
- DoE (Design of Experiments) : Multivariate analysis of temperature (70–100°C), reaction time (8–24 hours), and reagent equivalents (1.2–2.0) .
Q. How should researchers resolve discrepancies in biological activity data across cell-based assays?
Inconsistent IC50 values (e.g., 5–50 μM in kinase inhibition studies ) may arise from:
- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolic instability : Conduct stability assays in liver microsomes to identify rapid degradation pathways .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., CETSA or kinome scanning) .
Q. What computational approaches are recommended to study structure-activity relationships (SAR) for this compound?
Advanced SAR analysis involves:
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- MD simulations : Assess conformational stability of the pyridazinone-acetamide scaffold in aqueous/lipid bilayers .
Q. What strategies mitigate stability issues during long-term storage of this compound?
Degradation pathways (e.g., hydrolysis of the acetamide group ) require:
- Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent moisture uptake .
- Stabilizer additives : Use antioxidants (e.g., BHT) in DMSO stock solutions .
- Periodic HPLC-UV analysis : Monitor purity every 6 months; discard if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
